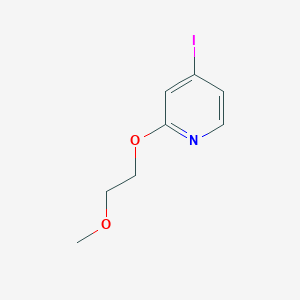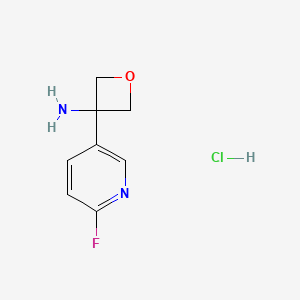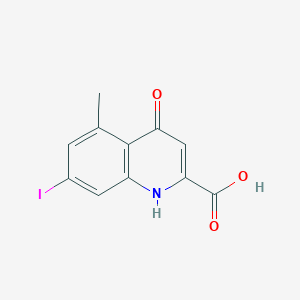![molecular formula C14H12ClN3 B15359387 4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)
4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic aromatic organic compound belonging to the pyrimidine family. This compound features a pyrrolo[2,3-d]pyrimidine core with chlorine, methyl, and phenyl substituents, making it a unique and versatile molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors such as dimethyl malonate. One common synthetic route includes the following steps:
Condensation Reaction: Dimethyl malonate is condensed with an appropriate halogenated compound to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine core.
Substitution Reactions: Chlorination and methylation reactions are performed to introduce the chlorine and methyl groups, respectively.
Phenyl Group Introduction: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is optimized for scalability and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and yield. Additionally, green chemistry principles are applied to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various halogenating agents, such as thionyl chloride (SOCl₂) for chlorination, and methylating agents like methyl iodide (CH₃I) for methylation.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its anti-inflammatory, antiviral, and anticancer properties.
Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. Some derivatives have shown promise as kinase inhibitors, which are important in the treatment of various diseases, including cancer and autoimmune disorders.
Industry: In the chemical industry, this compound is used in the development of new materials and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.
Mécanisme D'action
The mechanism by which 4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects depends on its specific derivatives and applications. For example, as a kinase inhibitor, it may interfere with the JAK-STAT signaling pathway, which is crucial for various cellular processes. The molecular targets and pathways involved are typically studied using biochemical and molecular biology techniques.
Comparaison Avec Des Composés Similaires
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl and phenyl substituents.
5,6-Dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the chlorine substituent.
2-Phenyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks both the chlorine and methyl substituents.
Uniqueness: 4-Chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its combination of chlorine, methyl, and phenyl groups, which contribute to its unique chemical properties and biological activities.
Propriétés
Formule moléculaire |
C14H12ClN3 |
|---|---|
Poids moléculaire |
257.72 g/mol |
Nom IUPAC |
4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H12ClN3/c1-8-9(2)16-14-11(8)12(15)17-13(18-14)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,16,17,18) |
Clé InChI |
QHWIPJAWGWRGJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C1C(=NC(=N2)C3=CC=CC=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B15359305.png)

![tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-thiophen-3-ylpropyl]carbamate](/img/structure/B15359332.png)
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclopropylmethylamino)pyrimidine-5-carboxamide](/img/structure/B15359335.png)




![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)
![Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester](/img/structure/B15359381.png)




